5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is a white powder or crystalline powder .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromomethyl group at the 2-position, a trifluoromethyl group at the 3-position, and a bromine atom at the 5-position .Physical And Chemical Properties Analysis
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 39-44 degrees Celsius .Scientific Research Applications
Spectroscopic and Computational Characterization
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has been extensively studied using various spectroscopic techniques. One study focused on its spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Advanced computational methods, like Density Functional Theory (DFT), were employed to understand its optimized geometric structure, vibrational frequencies, and chemical shift values. Additionally, the non-linear optical (NLO) properties of the compound were determined, and its interaction with DNA was monitored through agarose gel electrophoresis experiments. This research provides a comprehensive understanding of the compound's spectroscopic properties and its potential applications in material science and biochemistry (Vural & Kara, 2017).
Synthesis and Application in Chemical Reactions
The compound serves as a key intermediate in various chemical syntheses. For example, it is crucial in the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide , a compound used in the preparation of rupatadine, an antiallergic drug. The synthesis process is noted for being straightforward, efficient, and environmentally friendly, demonstrating the compound's utility in pharmaceutical manufacturing (Guo, Lu, & Wang, 2015).
Advancements in Functionalization Techniques
Advancements have also been made in the functionalization of halopyridines, which are core structures in many pharmaceuticals and agrochemicals. The compound is involved in regioexhaustive functionalization processes, offering various pathways to synthesize carboxylic acids and other derivatives. This demonstrates its versatility and potential in organic synthesis, expanding the possibilities for creating new compounds with various biological and pharmacological activities (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Role in Polymer Science
In the realm of polymer science, 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has been used to synthesize new hyperbranched polyelectrolytes. These compounds have potential applications in various industries, including coatings, adhesives, and as materials with special electrical or optical properties. The reactivity and structure of these polyelectrolytes were thoroughly investigated, shedding light on their potential uses and behaviors in different applications (Monmoton, Lefebvre, & Fradet, 2008).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMPOYLOXGKPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224997 | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
1227585-37-6 | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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